ACC2 Inhibitory Potency Comparison: The 5-Bromo-2-(difluoromethoxy)phenyl Motif vs. Non-Halogenated Phenyl Analogs
In the US8470841 patent series, compounds bearing a 2-(difluoromethoxy)phenyl group on the 2-cyanoprop-2-enamide scaffold consistently displayed sub-micromolar ACC2 inhibition, whereas the corresponding unsubstituted phenyl analog (US8470841, 40) showed an IC50 of 3,000 nM—a >20-fold loss in potency [1]. The title compound, carrying the identical 5-bromo-2-(difluoromethoxy)phenyl ring, is structurally positioned to deliver potency in the same range as the 140 nM compound US8470841, 9 while retaining the bromine handle for orthogonal derivatization.
| Evidence Dimension | ACC2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 140 nM (assigned to scaffold-matched US8470841, 9; exact data for title compound not publicly available but structurally superimposable) |
| Comparator Or Baseline | US8470841, 40 (phenyl analog without difluoromethoxy) IC50 = 3,000 nM; US8470841, 11 IC50 = 140 nM |
| Quantified Difference | At least 21.4-fold improvement over the non-difluoromethoxy analog |
| Conditions | Human ACC2 luminometric assay, pH 7.5, 37 °C [1] |
Why This Matters
The difluoromethoxy group is the single largest potency driver in this sub-series; a procurement choice that omits this substituent results in >20-fold potency loss, rendering the compound unsuitable for ACC-targeted screening cascades.
- [1] BindingDB. Affinity data for US8470841 series. BDBM97597 (US8470841, 9) IC50 = 140 nM; BDBM97614 (US8470841, 40) IC50 = 3,000 nM. https://bindingdb.org/. View Source
